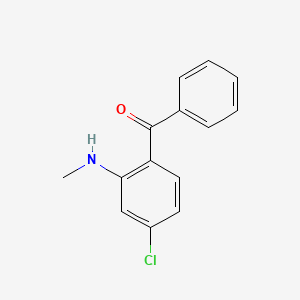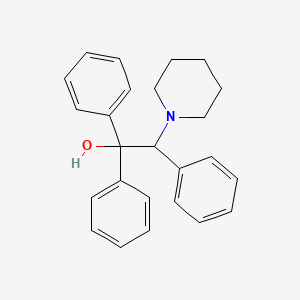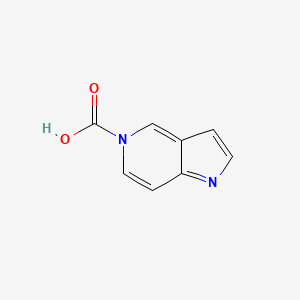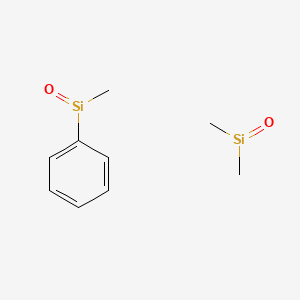
1-Hydroxy-4-methylpyridin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hydroxy-4-methylpyridin-1-ium is a quaternary ammonium ion derived from pyridine. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is of particular interest due to its structural similarity to other biologically active pyridinium compounds.
准备方法
Synthetic Routes and Reaction Conditions: 1-Hydroxy-4-methylpyridin-1-ium can be synthesized through the methylation of pyridine. One common method involves treating pyridine with dimethyl sulfate, resulting in the formation of the quaternary ammonium ion . The reaction can be represented as follows: [ \text{C}_5\text{H}_5\text{N} + (\text{CH}_3\text{O})_2\text{SO}_2 \rightarrow [\text{C}_5\text{H}_5\text{NCH}_3]^+ + \text{CH}_3\text{OSO}_3^- ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale methylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 1-Hydroxy-4-methylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to pyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly employed.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium compounds.
科学研究应用
1-Hydroxy-4-methylpyridin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-carcinogenic properties.
Industry: Utilized in the production of ionic liquids and as a catalyst in various chemical reactions.
作用机制
The mechanism by which 1-Hydroxy-4-methylpyridin-1-ium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to induce chemopreventive phase II-enzymes via the Nrf2/ARE pathway . This pathway is crucial for cellular defense against oxidative stress and inflammation.
相似化合物的比较
1-Methylpyridin-1-ium: Another quaternary ammonium ion with similar properties.
3-Hydroxy-1-methylpyridin-1-ium bromide: A related compound with additional hydroxyl functionality.
Uniqueness: 1-Hydroxy-4-methylpyridin-1-ium is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its hydroxyl group at the 1-position and methyl group at the 4-position make it a versatile compound for various applications.
属性
分子式 |
C6H8NO+ |
|---|---|
分子量 |
110.13 g/mol |
IUPAC 名称 |
1-hydroxy-4-methylpyridin-1-ium |
InChI |
InChI=1S/C6H8NO/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3/q+1 |
InChI 键 |
KBWCJCSTDQPGLN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=[N+](C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13396839.png)
![3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B13396841.png)
![tert-butyl N-[1-(4-chloropyridin-2-yl)but-3-enyl]carbamate](/img/structure/B13396842.png)
![Methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoate](/img/structure/B13396851.png)
![(R)-3-[(Acetamidomethyl)thio]-2-[(tert-butoxycarbonyl)amino]propanoic Acid](/img/structure/B13396854.png)
![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B13396855.png)
![tert-butyl N-[3-hydroxy-3-methyl-1-oxo-1-(phenylmethoxyamino)butan-2-yl]carbamate](/img/structure/B13396862.png)

![[3-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;dibromide](/img/structure/B13396870.png)



